(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a 6-fluoro-1,3-benzothiazole moiety, a hydroxy(thiophen-2-yl)methylidene substituent at position 4, and a 2-methoxyphenyl group at position 3. Its structural complexity arises from the conjugated system formed by the thiophene and benzothiazole rings, which may enhance electronic interactions and influence biological activity. The fluorine atom at position 6 of the benzothiazole ring likely improves metabolic stability and lipophilicity, while the 2-methoxyphenyl group contributes to steric and electronic effects .
Properties
Molecular Formula |
C23H15FN2O4S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O4S2/c1-30-15-6-3-2-5-13(15)19-18(20(27)16-7-4-10-31-16)21(28)22(29)26(19)23-25-14-9-8-12(24)11-17(14)32-23/h2-11,19,28H,1H3 |
InChI Key |
CNXAQKRSJVRODJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor. The pyrrolidine-2,3-dione core can be synthesized via a condensation reaction involving a suitable diketone and an amine. The final step involves the coupling of the benzothiazole and pyrrolidine-2,3-dione intermediates under specific conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which is known for its fluorescence properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising lead compound.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could interact with aromatic residues in proteins, while the pyrrolidine-2,3-dione core could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrrolidine-2,3-dione derivatives with modifications on the benzothiazole, aryl, and methylidene groups. Below is a comparison with two structurally related compounds:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound may enhance metabolic stability compared to Compound A’s 6-methyl group, as fluorine reduces cytochrome P450-mediated oxidation .
- Hydrogen Bonding : The hydroxyl group in both the target compound and Compound A could improve solubility and target binding compared to Compound B’s methyl-oxidanyl group, which lacks H-bonding capacity .
- Aryl Substituents : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with Compound A’s strongly electron-withdrawing dichlorophenyl group. This difference may influence interactions with hydrophobic enzyme pockets .
Crystallographic and Spectroscopic Analysis
- Target Compound: No crystallographic data are provided, but NMR and UV-Vis spectroscopy (as in ) would confirm the conjugated system and substituent positions. The thiophene and benzothiazole rings likely exhibit characteristic aromatic proton signals in the 7–8 ppm range .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
